Potassium (4-Cyanophenyl)trifluoroborate
CAS No.: 850623-36-8
Cat. No.: VC2544477
Molecular Formula: C7H4BF3KN
Molecular Weight: 209.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850623-36-8 |
|---|---|
| Molecular Formula | C7H4BF3KN |
| Molecular Weight | 209.02 g/mol |
| IUPAC Name | potassium;(4-cyanophenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1 |
| Standard InChI Key | JEQAKQWNUUSKHI-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+] |
Introduction
Fundamental Properties and Identification
Potassium (4-Cyanophenyl)trifluoroborate (CAS No. 850623-36-8) is characterized by its distinctive chemical structure containing a cyanophenyl group attached to a trifluoroborate unit with potassium as the counterion. The compound has gained importance in organic synthesis due to its stability compared to boronic acids and its utility in carbon-carbon bond formation reactions.
Chemical Identity
The compound can be identified through various nomenclature systems and physical characteristics that are essential for proper laboratory handling and research applications.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| IUPAC Name | Potassium;(4-cyanophenyl)-trifluoroboranuide |
| CAS Number | 850623-36-8 |
| Molecular Formula | C₇H₄BF₃KN |
| Molecular Weight | 209.02 g/mol |
| MDL Number | MFCD04115736 |
| SMILES Notation | FB-(F)c1ccc(cc1)C#N.[K+] |
| InChI | 1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Borate(1-),(4-cyanophenyl)trifluoro-, potassium (1:1)
Physical and Chemical Properties
Potassium (4-Cyanophenyl)trifluoroborate exhibits distinctive physical properties that influence its handling, storage, and application in chemical processes.
Table 2: Physical and Chemical Properties
Synthesis Methods
Potassium (4-Cyanophenyl)trifluoroborate can be synthesized through various routes, with the most common method involving the conversion of 4-cyanophenylboronic acid to its corresponding trifluoroborate salt.
Alternative Synthesis Routes
Interestingly, transition-metal-free borylation methods have been developed that can indirectly lead to trifluoroborate salts. A study by Lim et al. detailed a simple transition-metal-free borylation reaction of aryl bromides using bis-boronic acid (BBA), which could subsequently be converted to trifluoroborate salts . This approach provides a valuable alternative for synthesizing various trifluoroborate compounds, potentially including Potassium (4-Cyanophenyl)trifluoroborate.
Applications in Organic Synthesis
Potassium (4-Cyanophenyl)trifluoroborate has found significant applications in modern organic synthesis, particularly in cross-coupling reactions and the preparation of complex organic molecules.
Cross-Coupling Reactions
The compound serves as an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions, offering advantages over traditional boronic acids:
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Enhanced stability compared to boronic acids
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Improved reactivity under various reaction conditions
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Greater tolerance toward functional groups
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Ability to participate in reactions where boronic acids may decompose
Recent studies have highlighted its versatility in facilitating efficient and selective cross-coupling reactions for the synthesis of complex organic compounds under mild conditions. The presence of the cyano group in the para position provides an additional functional handle for further transformations after coupling.
Material Science Applications
Beyond traditional organic synthesis, Potassium (4-Cyanophenyl)trifluoroborate has applications in:
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Liquid crystal materials development
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Battery materials formulation
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Ionic liquid compositions
The cyano group's electronic properties and the compound's stable trifluoroborate moiety make it valuable for creating materials with specific electronic or structural properties.
Research Applications
In research contexts, this compound has been utilized in:
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Studies on cross-coupling methodology development
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Investigation of reaction mechanisms
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Development of new synthetic pathways for complex molecules
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Preparation of pharmaceutical intermediates with cyano functionalities
A notable example of its research application comes from work by Molander et al., who demonstrated its effectiveness in the synthesis of complex organic compounds under mild conditions, expanding the toolbox of synthetic chemists.
Structural Characteristics and Reactivity
Molecular Structure
The structure of Potassium (4-Cyanophenyl)trifluoroborate consists of a 4-cyanophenyl group attached to a trifluoroborate unit with potassium as the counterion. The trifluoroborate moiety provides a tetrahedral geometry around the boron center, which contributes to the compound's stability.
The cyano group in the para position of the phenyl ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule, affecting its reactivity in various transformations.
Reactivity Profile
The reactivity of Potassium (4-Cyanophenyl)trifluoroborate is primarily governed by:
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The electron-withdrawing nature of the cyano group
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The stability of the trifluoroborate moiety
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The ability of the organoboron compound to undergo transmetalation
In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, forming a carbon-palladium bond that subsequently participates in reductive elimination to form new carbon-carbon bonds. The presence of the cyano group can influence the rate of this process due to its electronic effects.
Research findings indicate that this compound can participate in diverse coupling reactions, including those with aryl bromides, as demonstrated in a study where potassium dihydroxytrifluoroborate was coupled with 4-cyanophenyl bromide to afford 4-cyanophenyl-1,2-butanediol in 65% yield .
First Aid Measures
In case of exposure to Potassium (4-Cyanophenyl)trifluoroborate:
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
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Skin contact: Wash with plenty of soap and water
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Inhalation: Move person to fresh air and keep comfortable for breathing
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Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist
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